molecular formula C17H27N3O B263164 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea

Cat. No. B263164
M. Wt: 289.4 g/mol
InChI Key: RYGLZBAPJKJIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.

Mechanism of Action

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea selectively targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of transcription factors required for transcription initiation. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It selectively inhibits Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, this compound has been shown to have anti-tumor activity in vivo and in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is its selectivity for Pol I transcription, which allows for targeted inhibition of cancer cells. This compound has also been shown to have low toxicity in non-cancerous cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea research. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials will be necessary to evaluate its potential as a cancer therapy. Finally, this compound may have potential for use in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve treatment outcomes.

Synthesis Methods

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is synthesized through a multi-step process, starting with the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone to form 4-(dimethylamino)cyclohex-3-enone. This intermediate is then reacted with urea and sodium methoxide to form this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has shown efficacy in preclinical studies for the treatment of hematological malignancies, including acute myeloid leukemia and multiple myeloma.

properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea

InChI

InChI=1S/C17H27N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H2,18,19,21)

InChI Key

RYGLZBAPJKJIAB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2

Origin of Product

United States

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